molecular formula C15H21BrN2O2 B248124 N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide

N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide

Numéro de catalogue B248124
Poids moléculaire: 341.24 g/mol
Clé InChI: LDZNUSPFEHIING-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide, commonly known as BDMC, is a chemical compound that has been extensively studied for its potential therapeutic applications. BDMC belongs to the class of compounds called amides, and it has a molecular formula of C16H23BrN2O2. In

Mécanisme D'action

The mechanism of action of BDMC is not fully understood, but it is thought to involve the inhibition of various signaling pathways in cells. BDMC has been shown to inhibit the activity of protein kinase B (AKT), which is involved in cell growth and survival. BDMC has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
BDMC has been found to have several biochemical and physiological effects. In cancer cells, BDMC induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In animal models of inflammation, BDMC reduces the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). In neurodegenerative disease models, BDMC protects against neurotoxicity induced by beta-amyloid plaques, reducing neuronal damage and inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using BDMC in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. BDMC has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of using BDMC in lab experiments is its limited solubility in water, which may affect its efficacy in certain applications.

Orientations Futures

There are several future directions for research on BDMC. One area of interest is the development of BDMC as a potential chemotherapeutic agent. Further studies are needed to determine the optimal dosing and administration of BDMC in cancer treatment. Another area of research is the potential use of BDMC in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additional studies are needed to determine the mechanisms underlying BDMC's neuroprotective effects and to optimize its therapeutic potential. Finally, further research is needed to investigate the potential use of BDMC in other disease models, such as autoimmune disorders and infectious diseases.

Méthodes De Synthèse

The synthesis of BDMC involves the reaction of 4-bromoaniline with 2,6-dimethylmorpholine in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with 3-bromopropionyl chloride to yield BDMC. The overall yield of the synthesis is approximately 50%.

Applications De Recherche Scientifique

BDMC has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, BDMC has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. BDMC has also been found to have anti-inflammatory properties, reducing the production of inflammatory cytokines in animal models. In neurodegenerative disease research, BDMC has been shown to protect against neurotoxicity induced by beta-amyloid plaques, which are associated with Alzheimer's disease.

Propriétés

Nom du produit

N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide

Formule moléculaire

C15H21BrN2O2

Poids moléculaire

341.24 g/mol

Nom IUPAC

N-(4-bromophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

InChI

InChI=1S/C15H21BrN2O2/c1-11-9-18(10-12(2)20-11)8-7-15(19)17-14-5-3-13(16)4-6-14/h3-6,11-12H,7-10H2,1-2H3,(H,17,19)

Clé InChI

LDZNUSPFEHIING-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)CCC(=O)NC2=CC=C(C=C2)Br

SMILES canonique

CC1CN(CC(O1)C)CCC(=O)NC2=CC=C(C=C2)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.